Diarachidonyl diglyceride

概要

説明

. これは、さまざまな生物学的プロセス、特に炎症や細胞応答に関連するシグナル伝達経路に関与する重要な脂質分子です。

科学的研究の応用

Diarachidonin has several applications in scientific research:

Chemistry: It is used as a model compound to study lipid oxidation and hydrolysis reactions.

Medicine: Research on Diarachidonin contributes to understanding inflammatory diseases and developing anti-inflammatory drugs.

Industry: It is used in the production of lipid-based products and as a standard in lipid analysis.

作用機序

ジアラキドニンは、主にジアシルグリセロールとしての役割を通じてその効果を発揮し、さまざまなシグナル伝達経路においてセカンドメッセンジャーとして作用します。 タンパク質キナーゼCを活性化し、細胞成長、分化、アポトーシスを含む、多くの細胞プロセスを調節する役割を果たしています . 分子標的は、ホスファチジルイノシトールシグナル伝達経路において重要な役割を果たすホスホリパーゼCとタンパク質キナーゼCです .

類似化合物:

ジオレイン: アラキドン酸ではなくオレイン酸を含みます。

ジリノレイン: アラキドン酸ではなくリノール酸を含みます。

1-ステアロイル-2-オレオイルジグリセリド: ステアリン酸とオレイン酸を含みます.

独自性: ジアラキドニンは、両方の位置にアラキドン酸を含むというその特定の脂肪酸組成のためにユニークです。 この組成により、タンパク質キナーゼCの活性化と炎症性シグナル伝達経路への参加に特に効果的です .

将来の方向性

生化学分析

Biochemical Properties

Diarachidonin plays a crucial role in biochemical reactions, particularly in lipid signaling pathways. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate to produce diarachidonin and inositol trisphosphate. Diarachidonin is also a substrate for diacylglycerol lipase, which converts it into arachidonic acid, a precursor for eicosanoids such as prostaglandins and leukotrienes .

Cellular Effects

Diarachidonin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a secondary messenger in signal transduction pathways, particularly those involving protein kinase C. Diarachidonin can modulate the activity of protein kinase C, leading to changes in gene expression and cellular responses. Additionally, it has been shown to stimulate the production of prostaglandin E2 in rabbit kidney medulla slices, indicating its role in inflammatory responses .

Molecular Mechanism

At the molecular level, diarachidonin exerts its effects through binding interactions with specific biomolecules. It activates protein kinase C by increasing the concentration of diacylglycerol in the cell membrane. This activation leads to the phosphorylation of various target proteins, resulting in altered cellular functions. Diarachidonin also influences the activity of enzymes involved in the arachidonic acid pathway, such as cyclooxygenase and lipoxygenase, which are responsible for the production of eicosanoids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diarachidonin can change over time. The stability and degradation of diarachidonin are critical factors that influence its long-term effects on cellular function. Studies have shown that diarachidonin is relatively stable when stored at -20°C, with a shelf life of up to two years. Its effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions .

Dosage Effects in Animal Models

The effects of diarachidonin vary with different dosages in animal models. At low doses, diarachidonin can stimulate cellular signaling pathways and promote cell proliferation. At high doses, it can have toxic effects, leading to cell death and tissue damage. Studies in animal models have shown that diarachidonin can induce inflammation and oxidative stress at high concentrations, highlighting the importance of dosage in its biological effects .

Metabolic Pathways

Diarachidonin is involved in several metabolic pathways, primarily those related to arachidonic acid metabolism. It is converted into arachidonic acid by diacylglycerol lipase, which is then further metabolized by cyclooxygenase and lipoxygenase to produce various eicosanoids. These eicosanoids play essential roles in inflammation, immune responses, and other physiological processes .

Transport and Distribution

Within cells and tissues, diarachidonin is transported and distributed through specific transporters and binding proteins. It is primarily localized in the cell membrane, where it interacts with membrane-bound enzymes and receptors. The distribution of diarachidonin can be influenced by factors such as lipid composition and membrane fluidity .

Subcellular Localization

Diarachidonin is predominantly localized in the cell membrane, where it exerts its effects on cellular signaling pathways. It can also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it may influence lipid metabolism and energy production. The subcellular localization of diarachidonin is regulated by specific targeting signals and post-translational modifications .

準備方法

化学反応の分析

反応の種類: ジアラキドニンは、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロペルオキシドおよびその他の酸素化誘導体に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、分子状酸素や過酸化物があります。

加水分解: リパーゼ酵素は、加水分解反応に一般的に使用されます.

主な生成物:

酸化: ヒドロペルオキシドおよびその他の酸素化誘導体。

加水分解: モノアラキドニンと遊離アラキドン酸.

4. 科学研究への応用

ジアラキドニンは、科学研究にいくつかの応用があります。

化学: 脂質の酸化と加水分解反応を研究するためのモデル化合物として使用されます。

生物学: ジアラキドニンは、細胞シグナル伝達経路、特に炎症や免疫応答に関連する経路において役割を果たしています.

医学: ジアラキドニンに関する研究は、炎症性疾患の理解と抗炎症薬の開発に貢献しています。

類似化合物との比較

Diolein: Contains oleic acid instead of arachidonic acid.

Dilinolein: Contains linoleic acid instead of arachidonic acid.

1-Stearoyl-2-oleoyl diglyceride: Contains stearic acid and oleic acid.

Uniqueness: Diarachidonin is unique due to its specific fatty acid composition, which includes arachidonic acid at both positions. This composition makes it particularly effective in activating protein kinase C and participating in inflammatory signaling pathways .

特性

IUPAC Name |

[3-hydroxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32,41,44H,3-10,15-16,21-22,27-28,33-40H2,1-2H3/b13-11+,14-12+,19-17+,20-18+,25-23+,26-24+,31-29+,32-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXRWZPVZULNCQ-UXMFVEJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCC(CO)OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H68O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82231-61-6 | |

| Record name | Diarachidonyl diglyceride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082231616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does diarachidonin influence prostaglandin E2 production in the kidney?

A: Research indicates that diarachidonin effectively stimulates the production of prostaglandin E2 (PGE2) in rabbit kidney medulla slices []. This effect was observed to be dose-dependent, with higher concentrations of diarachidonin leading to a greater increase in PGE2 synthesis. Notably, diarachidonin's impact on PGE2 production was found to be significantly stronger than that of arachidonic acid, exceeding it by twofold at comparable concentrations [].

Q2: What is the proposed mechanism behind diarachidonin's effect on PGE2 synthesis?

A: The study suggests that diarachidonin's ability to stimulate PGE2 production is not reliant on the activation of phospholipase A2, including the phosphatidic acid-specific isoform []. This conclusion is drawn from the observation that EGTA, a calcium chelator known to inhibit phospholipase A2, did not hinder diarachidonin-induced PGE2 formation. Instead, the researchers propose an alternative mechanism: diarachidonin might be metabolized by diacylglycerol and monoacylglycerol lipases to release arachidonic acid, which then acts as a substrate for PGE2 synthesis []. This proposed pathway suggests a sequential action of lipases in mediating diarachidonin's effect on PGE2 production.

Q3: Does diarachidonin interact with calcium and phospholipid-dependent protein kinase?

A: Yes, diarachidonin demonstrates a significant ability to activate calcium and phospholipid-dependent protein kinase (protein kinase C) []. This activation is achieved through a unique mechanism: diarachidonin increases the enzyme's affinity for phospholipids and simultaneously decreases the required concentration of calcium ions (Ca2+) for activation, bringing it down to the micromolar range []. Interestingly, diarachidonin's efficacy in this activation is directly related to the presence of unsaturated fatty acids, particularly at the second position of its glycerol backbone. Diacylglycerols with unsaturated fatty acids like diolein, dilinolein, and diarachidonin itself showed the most potent activation []. This finding suggests a potential link between diarachidonin, protein kinase C activation, and the broader cellular process of phosphatidylinositol turnover.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

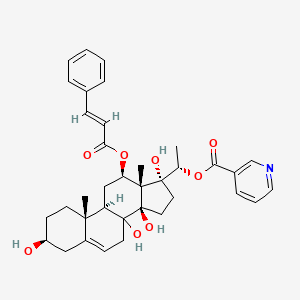

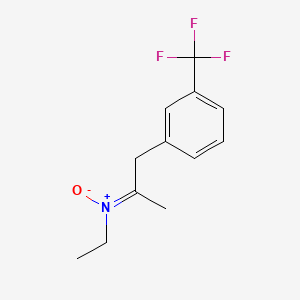

![(4Z,6Z,13E,21Z,23Z)-11-ethyl-25-methoxy-4,6,8,12,16,18,21-heptamethyl-10,26-dioxa-2-azatricyclo[15.8.1.09,19]hexacosa-4,6,13,21,23-pentaene-3,15-dione](/img/structure/B1240144.png)

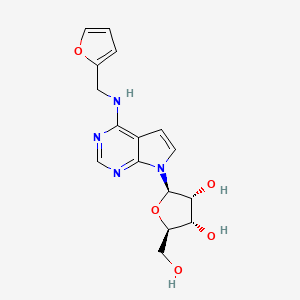

![[(3R,4R,6R)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1240160.png)